10-Hydroxystearic Acid

PPARα agonism Anti-aging Cosmetic active ingredients

Formulators seeking anti-aging actives often encounter hydroxy fatty acids with limited collagen-stimulating activity. 10-Hydroxystearic acid (10-HSA) solves this with precisely positioned C10 hydroxylation, delivering selective PPARα activation and unique dermal bioactivity. Key differentiators: • 3.2× higher PPARα agonism vs. 12-HSA, with 2.12-fold collagen type I synthesis stimulation (12-HSA shows no effect). • Synergistic +240% collagen III boost when combined with retinol (vs. +47% for retinol alone). • Selective organogelation of paraffin oil enables oil-specific delivery system design. Supplied as white crystalline solid (mp 79-82°C), verified by HPLC. Ideal for cosmetic actives, lipid metabolism research, and grease thickener development.

Molecular Formula C18H36O3
Molecular Weight 300.5 g/mol
CAS No. 638-26-6
Cat. No. B1240662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxystearic Acid
CAS638-26-6
Synonyms10-hydroxy-octadecanoic acid
10-hydroxyoctadecanoic acid
10-hydroxystearic acid
Molecular FormulaC18H36O3
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCCCC(=O)O)O
InChIInChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
InChIKeyPAZZVPKITDJCPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Hydroxystearic Acid (10-HSA) Overview


10-Hydroxystearic acid (10-HSA, CAS 638-26-6) is an 18-carbon, internal mono-hydroxy fatty acid with the IUPAC name 10-hydroxyoctadecanoic acid and molecular formula C18H36O3 . It is a regioisomer of the commercially important 12-hydroxystearic acid (12-HSA) and is typically produced via the enzymatic hydration of oleic acid using oleate hydratases, which yield the chiral (R)-enantiomer with high stereoselectivity [1][2]. The compound exists as a white crystalline solid at room temperature with a melting point reported in the range of 79–82°C . 10-HSA functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and has demonstrated the capacity to stimulate collagen synthesis in human dermal fibroblasts . Its amphiphilic nature and intermediate hydroxyl group position confer distinct physicochemical behaviors that differentiate it from both non-hydroxylated fatty acids and other regioisomeric hydroxy fatty acids.

1 PPARα agonism study fit – regioisomer comparison
2 Collagen I stimulation endpoint (dermal fibroblast models)
3 Selective organogelation in paraffin oil – gelator research

Why 10-HSA Cannot Be Substituted


The position of the hydroxyl group on the C18 alkyl chain is the primary determinant of intermolecular hydrogen-bonding patterns, supramolecular assembly, and biological receptor interactions in hydroxy fatty acids [1]. Moving the hydroxyl group by just one carbon atom—from position 12 to 10—dramatically alters the compound's ability to self-assemble into organogels, its melting point, and its potency as a PPARα agonist [2][3]. Furthermore, the presence of the hydroxyl group itself distinguishes 10-HSA from unsubstituted stearic acid, conferring amphiphilicity, higher melting points, and entirely distinct biological activity profiles [4]. Consequently, substituting 10-HSA with stearic acid, 9-HSA, 12-HSA, or 17-HSA in a formulation or research protocol will result in quantitatively different outcomes in gelation behavior, collagen stimulation, and lipid metabolism modulation. The following quantitative evidence demonstrates the precise magnitude of these differences.

10-HSA (Target)
Internal hydroxyl at C10 defines H-bonding and self-assembly
Reported higher PPARα activation vs. regioisomers
Paraffin oil-selective organogelator
12-HSA / Stearic Acid
Hydroxyl position shift (C12) alters supramolecular assembly
PPARα potency context differs significantly
Broad-spectrum gelator (12-HSA) or non-gelator (SA)

10-HSA Comparative Evidence


PPARα Agonism vs. 12-HSA and Stearic Acid

In a head-to-head comparison using a luciferase reporter gene assay, (R)-10-hydroxystearic acid (10-HSA) induced PPARα activity by 15.7-fold over baseline. This was significantly greater than the induction observed for 9-HSA (10.1-fold), 12-HSA (4.9-fold), 17-HSA (1.7-fold), and stearic acid (SA, 1.8-fold) [1]. The difference between 10-HSA and 12-HSA represents a 3.2-fold higher potency for 10-HSA. Compared to stearic acid, 10-HSA is approximately 8.7-fold more potent.

PPARα Agonism
Head-to-head
15.7-fold induction (p<0.001)
Supports PPARα agonist research context
Luciferase reporter assay; conc. not specified
PPARα agonism Anti-aging Cosmetic active ingredients

Collagen I Stimulation vs. 12-HSA and Stearic Acid

In primary human dermal fibroblasts, treatment with (R)-10-HSA increased collagen type I levels by 2.12-fold (p < 0.05) compared to untreated controls, as assessed by immunohistochemistry. Under identical conditions, 9-HSA increased collagen type I by 1.56-fold, while 12-HSA and stearic acid (SA) exhibited no statistically significant effect over the untreated control [1]. Proteomic analysis further confirmed that only 10-HSA significantly increased levels of collagen alpha-1(I), alpha-2(I), alpha-1(III), and alpha-2(V) proteins, with the increases for collagen alpha-1(I) and alpha-2(I) being significantly different between 10-HSA and 12-HSA (p < 0.01) [1].

Collagen I Stimulation
Head-to-head
2.12-fold increase (p<0.05)
Supports collagen synthesis endpoint context
Primary human dermal fibroblasts; conc. not specified
Collagen synthesis Skin aging Dermal fibroblast

Selective Organogelation in Paraffin Oil

A systematic study of the gelation behavior of (R)-10-HSA across various organic solvents revealed that it forms a stable organogel exclusively in paraffin oil, whereas it crystallizes in other solvents tested (e.g., toluene, acetonitrile, ethanol) [1]. This behavior contrasts sharply with its positional homologues: (R)-12-HSA is a well-known low-molecular-weight organogelator capable of gelling a wide range of organic solvents and oils, while (R)-9-HSA does not form organogels at all and instead crystallizes in all solvents examined [1]. The intermediate position of the hydroxyl group in 10-HSA confers a unique balance between solubility and self-assembly that is distinct from both 9-HSA and 12-HSA.

Organogelation Selectivity
Head-to-head
Gel only in paraffin oil
Supports selective gelation research
Solvent screening; 12-HSA broad gelator; 9-HSA non-gelator
Organogel Low-molecular-weight gelator Lubricant thickener

Melting Point Comparison with Stearic Acid

The melting point of 10-hydroxystearic acid is consistently reported in the range of 78.5–79.5°C to 81–82°C, which is approximately 9–12°C higher than the melting point of the corresponding straight-chain fatty acid, stearic acid (69–70°C) [1]. This elevation in melting point is attributed to the introduction of the hydroxyl group, which enables additional intermolecular hydrogen bonding beyond the carboxylic acid dimerization observed in stearic acid. This thermal property contributes to the compound's role in stabilizing adipocere and influences its solid-state behavior in formulations.

Melting Point
Cross-study
79–82 °C
Higher thermal stability context vs. stearic acid
Capillary/DSC; stearic acid 69–70 °C
Melting point Thermal stability Physicochemical properties

Lipid Accumulation Suppression vs. 12-HSA

A comparative study evaluating the effects of four hydroxy fatty acids on lipid accumulation in 3T3-L1 preadipocytes found that 10-hydroxystearic acid (10-hSA) and 12-hydroxyoleic acid (12-hOA) exhibited the strongest suppression of lipid accumulation, followed by 12-hydroxystearic acid (12-hSA) and 9,12-dihydroxystearic acid (9,12-hSA) [1]. The trend in lipid accumulation suppression paralleled the observed reduction in glycerol-3-phosphate dehydrogenase (GPDH) activity, a marker of adipocyte differentiation. This indicates that 10-HSA is more effective than its positional isomer 12-HSA in inhibiting adipogenesis in this cellular model.

Lipid Accumulation Suppression
Head-to-head
Strongest suppression (with 12-hOA)
Supports adipogenesis inhibition screening
3T3-L1 cells; GPDH assay; exact fold-difference not provided
Lipid metabolism Adipogenesis Obesity research

10-HSA Research & Industrial Applications


Anti-Aging Skincare: PPARα Agonism & Collagen Stimulation

Based on its 3.2-fold higher PPARα agonism compared to 12-HSA and its unique ability to stimulate collagen type I synthesis by 2.12-fold (where 12-HSA shows no effect), 10-HSA is the preferred hydroxy fatty acid for anti-aging skincare products targeting collagen production and skin rejuvenation [1]. Formulators should select 10-HSA over 12-HSA or stearic acid when the primary mechanism of action relies on PPARα activation or dermal fibroblast collagen synthesis. The synergistic effect of 10-HSA with retinol (+240% increase in collagen III vs. +47% for retinol alone) further supports its inclusion in advanced retinoid-containing formulations [1].

Selective Organogelator for Lubricating Greases

For applications requiring a lubricating grease thickener or an organogel matrix that specifically targets paraffin oil, 10-HSA offers a unique advantage over the broad-spectrum gelator 12-HSA. The finding that 10-HSA forms stable gels exclusively in paraffin oil, while crystallizing in other solvents, provides formulators with a precisely controlled gelation trigger [2]. This selectivity is valuable for designing oil-specific delivery systems or for grease formulations where compatibility with multiple oil types must be strictly managed. Patents have also described the biocatalytic production of (R)-10-HSA for use as a grease thickener, indicating industrial relevance [3].

Adipogenesis Inhibitor Screening in Obesity Research

10-HSA demonstrates stronger suppression of lipid accumulation in 3T3-L1 adipocytes compared to its positional isomer 12-HSA [4]. Researchers investigating natural or bio-derived inhibitors of adipocyte differentiation should prioritize 10-HSA over 12-HSA when selecting a hydroxy fatty acid for comparative studies or as a tool compound to modulate PPARα-mediated lipid metabolism pathways. The correlation between reduced lipid accumulation and decreased GPDH activity suggests a mechanistic link to adipogenesis that warrants further investigation.

Thermal Stability in Solid Formulations

With a melting point 9–12°C higher than stearic acid (79–82°C vs. 69–70°C), 10-HSA offers enhanced thermal stability in solid formulations or during processing [5]. This property is particularly relevant for cosmetic stick formulations, solid lipid nanoparticles, or any application where a higher melting point fatty acid component is desired to prevent softening or melting during storage or use. The presence of the internal hydroxyl group also alters crystal packing and polymorphism compared to stearic acid, which can be exploited to tune the texture and sensory properties of finished products.

Application
Selection Property
Validation Focus
Skin aging research – collagen I stimulation
Regioisomer-specific PPARα agonism and collagen response
Collagen I endpoint in dermal fibroblast models
Paraffin oil-selective organogelator
Solvent-specific gelation profile
Organogel formation and stability in paraffin oil
Adipogenesis inhibitor screening
Lipid accumulation suppression profile
GPDH activity in 3T3-L1 differentiation models
Thermal stability in solid formulations
Elevated melting point vs. stearic acid
Thermal analysis (DSC) and crystal packing behavior

Technical Documentation Hub

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57 linked technical documents
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